molecular formula C18H24N4O6S B2964953 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021039-47-3

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2964953
CAS No.: 1021039-47-3
M. Wt: 424.47
InChI Key: NOXLOEPQLLCSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a useful research compound. Its molecular formula is C18H24N4O6S and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O6S/c1-25-13-5-6-14(26-2)15(11-13)29(23,24)22-9-7-21(8-10-22)16-12-17(27-3)20-18(19-16)28-4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXLOEPQLLCSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O6S
  • Molecular Weight : 406.45 g/mol
  • CAS Number : 1356113-51-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group and the piperazine moiety are critical for its activity, allowing it to modulate receptor interactions and enzyme activities.

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds with piperazine and sulfonyl groups have shown inhibitory activity against various cancer cell lines, including breast and prostate cancer cells.

CompoundTargetIC50 (µM)Reference
This compoundBRAF(V600E)0.25
Similar DerivativeEGFR0.15

Antimicrobial Activity

In addition to antitumor properties, this compound exhibits antimicrobial activity. Research has shown its efficacy against both gram-positive and gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Study on Antitumor Effects

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a series of piperazine-based compounds, including the target compound. The results demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with the compound at concentrations as low as 0.25 µM. The study concluded that the compound's structural features contribute to its potent anticancer activity through inhibition of key signaling pathways involved in cell proliferation and survival.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of similar compounds. The study revealed that derivatives containing the sulfonyl-piperazine structure exhibited strong antibacterial effects against clinically relevant strains of bacteria. The authors suggested that the mechanism involves disruption of bacterial cell wall synthesis.

Q & A

What synthetic methodologies are effective for synthesizing 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, and how can statistical experimental design (DoE) optimize reaction conditions?

Answer:
The synthesis of this compound typically involves sulfonylation of piperazine derivatives followed by coupling with dimethoxypyrimidine precursors. To optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading), employ Design of Experiments (DoE) methodologies such as fractional factorial designs or response surface modeling. These approaches systematically identify critical variables and interactions, reducing the number of required trials while maximizing yield and purity . For example, a Central Composite Design (CCD) can model non-linear relationships between variables, enabling precise control over reaction outcomes.

Which spectroscopic and chromatographic techniques are optimal for structural validation and purity assessment of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonyl-piperazine and pyrimidine linkages, with attention to splitting patterns from methoxy groups.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98% by area normalization).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass confirmation, particularly to distinguish isotopic patterns from chlorine or sulfur substituents.
    Cross-validation using these methods minimizes structural ambiguity and ensures batch-to-batch consistency .

How can computational reaction path search methods predict the compound's reactivity in novel synthetic routes?

Answer:
Leverage quantum chemical calculations (e.g., density functional theory, DFT) to map potential energy surfaces and identify low-energy intermediates or transition states. The ICReDD framework integrates computational predictions with experimental validation, using reaction path sampling to prioritize viable routes. For example, simulate nucleophilic substitution at the sulfonyl group to predict regioselectivity under varying conditions. This hybrid approach reduces trial-and-error experimentation and accelerates route discovery .

What strategies address discrepancies in reported pharmacological activity data across different cell models?

Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in cancer cell lines) may arise from differences in membrane permeability, metabolic stability, or assay protocols. To resolve these:

  • Cross-model validation: Test the compound in isogenic cell lines with controlled genetic backgrounds.
  • Pharmacokinetic profiling: Use LC-MS/MS to quantify intracellular concentrations and correlate with observed effects.
  • Meta-analysis: Apply statistical tools (e.g., mixed-effects models) to harmonize data from heterogeneous studies, accounting for variables like incubation time and serum content .

How to design membrane separation processes for efficient purification post-synthesis?

Answer:
Post-synthesis purification can exploit nanofiltration or ultrafiltration membranes tailored to the compound’s molecular weight (∼500 g/mol) and hydrophobicity. Optimize parameters such as transmembrane pressure, solvent composition (e.g., DMF/water mixtures), and membrane pore size (e.g., 1–5 kDa). Membrane technologies classified under RDF2050104 emphasize scalability and selectivity, critical for removing unreacted precursors or byproducts without degrading the target compound .

What reactor design considerations are critical for scaling up synthesis while maintaining reaction efficiency?

Answer:
Key factors include:

  • Mixing efficiency: Use computational fluid dynamics (CFD) to model flow patterns in continuous stirred-tank reactors (CSTRs) or microreactors.
  • Heat transfer: Optimize cooling rates for exothermic steps (e.g., sulfonylation) to prevent thermal degradation.
  • Catalyst retention: Immobilize catalysts on porous supports to enhance reusability.
    Reactor design principles under RDF2050112 emphasize balancing mass transfer kinetics with thermodynamic constraints during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.